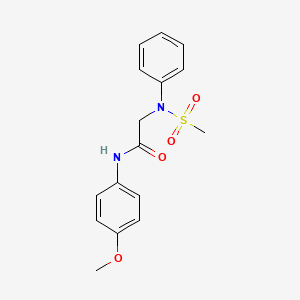
2-benzyl-2-(2-methylphenyl)-1H-indene-1,3(2H)-dione
説明
2-benzyl-2-(2-methylphenyl)-1H-indene-1,3(2H)-dione, also known as BMD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMD belongs to the family of indandione derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-benzyl-2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer development. This compound has also been found to activate the Nrf2/ARE signaling pathway, which is responsible for the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal models, this compound has been found to reduce tumor growth and improve cognitive function.
実験室実験の利点と制限
2-benzyl-2-(2-methylphenyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in good yields. This compound has also been found to exhibit low toxicity and can be administered orally. However, this compound has some limitations for lab experiments. This compound is not very soluble in water, which can limit its use in some assays. This compound can also be unstable under certain conditions, which can affect its biological activity.
将来の方向性
The potential therapeutic applications of 2-benzyl-2-(2-methylphenyl)-1H-indene-1,3(2H)-dione are still being explored, and several future directions can be pursued. One area of research could be the development of this compound analogs with improved solubility and stability. Another area of research could be the investigation of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. The use of this compound in combination with other drugs could also be explored to enhance its therapeutic efficacy. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully explore its biological activities and therapeutic applications.
科学的研究の応用
2-benzyl-2-(2-methylphenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Recent studies have highlighted the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-benzyl-2-(2-methylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2/c1-16-9-5-8-14-20(16)23(15-17-10-3-2-4-11-17)21(24)18-12-6-7-13-19(18)22(23)25/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLVYFFAYFHGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-6-(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperazin-1-yl)pyrimidin-4-ol](/img/structure/B3735319.png)
![2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol](/img/structure/B3735324.png)
![2-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735329.png)
![methyl 4-(2-chloro-3,4-dimethoxyphenyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3735332.png)
![1-cyclohexyl-4-(2-hydroxy-5-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735337.png)
![2-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B3735347.png)
![3-methyl-1-(3-methylbutyl)-4-(2-phenylethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735353.png)
![N-{4-[3-methyl-1-(3-methylbenzyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}acetamide](/img/structure/B3735361.png)


![3-methyl-1-phenyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735386.png)
![6-[(diethylamino)methyl]-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735390.png)
![2-(4-{[4-(methylamino)-1-piperidinyl]methyl}phenyl)-6-[2-(1H-pyrazol-1-yl)ethyl]-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B3735400.png)
![2-(4-{[(3S)-3-hydroxy-1-pyrrolidinyl]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate) (salt)](/img/structure/B3735409.png)